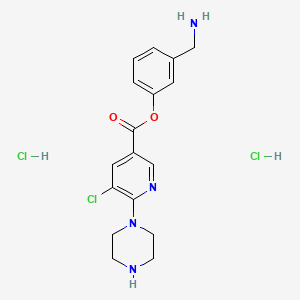

BDM91270

Beschreibung

BenchChem offers high-quality BDM91270 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BDM91270 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H21Cl3N4O2 |

|---|---|

Molekulargewicht |

419.7 g/mol |

IUPAC-Name |

[3-(aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride |

InChI |

InChI=1S/C17H19ClN4O2.2ClH/c18-15-9-13(11-21-16(15)22-6-4-20-5-7-22)17(23)24-14-3-1-2-12(8-14)10-19;;/h1-3,8-9,11,20H,4-7,10,19H2;2*1H |

InChI-Schlüssel |

GKQBSWGNHZXAHN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)C(=O)OC3=CC=CC(=C3)CN)Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The AcrAB-TolC Efflux Pump: A Technical Guide to Its Core Function and Regulation

For Researchers, Scientists, and Drug Development Professionals

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of clinically relevant antibiotics and other toxic compounds from the cell. This tripartite system, spanning both the inner and outer membranes, represents a significant challenge in the fight against infectious diseases. Understanding its intricate mechanism and the complex regulatory networks that govern its expression is paramount for the development of effective countermeasures, such as efflux pump inhibitors (EPIs). This in-depth technical guide provides a comprehensive overview of the AcrAB-TolC system, focusing on its structure, function, regulation, and the experimental methodologies used to study it.

Structure and Assembly of the AcrAB-TolC Efflux Pump

The AcrAB-TolC pump is a marvel of biological engineering, comprised of three distinct protein components that assemble to form a continuous channel from the cytoplasm to the extracellular space.

-

AcrB: The inner membrane transporter and the heart of the pump. It belongs to the Resistance-Nodulation-Division (RND) superfamily and is responsible for substrate recognition and energy transduction, utilizing the proton motive force to drive the efflux process. AcrB functions as a homotrimer, with each monomer cycling through three conformational states: Loose (L), Tight (T), and Open (O), in a functionally rotating mechanism.

-

AcrA: The periplasmic adapter protein. AcrA forms a hexameric, cone-like structure that bridges AcrB in the inner membrane with TolC in the outer membrane. It is essential for the proper assembly and function of the entire complex.

-

TolC: The outer membrane channel. TolC is a homotrimeric protein that forms a channel through the outer membrane, acting as the final exit duct for the extruded substrates. In its resting state, the periplasmic entrance of TolC is closed and opens upon engagement with the AcrA-AcrB complex.

The assembly of this complex is a dynamic process, with evidence suggesting that AcrA and AcrB form a stable subcomplex, which then recruits TolC to form the fully functional tripartite pump.

Mechanism of Substrate Efflux

The efflux of substrates by the AcrAB-TolC pump is a highly coordinated process driven by the proton motive force. The currently accepted model is the "functionally rotating" or "peristaltic" pump mechanism of the AcrB trimer:

-

Substrate Binding: Substrates are captured by the AcrB porter domain from the periplasm or the outer leaflet of the inner membrane. AcrB possesses a large, multisite binding pocket capable of accommodating a wide variety of structurally diverse molecules.

-

Conformational Cycling: The binding of a substrate, coupled with proton translocation, induces a series of conformational changes in the AcrB trimer. Each protomer cycles through the L (access), T (binding), and O (extrusion) states. This rotation effectively "pushes" the substrate through the AcrB channel.

-

Extrusion through TolC: The substrate is then passed through the periplasmic domain of AcrB and into the channel formed by AcrA. The engagement of the AcrA-AcrB complex with TolC triggers the opening of the TolC channel, allowing the substrate to be expelled from the cell.

Quantitative Data on AcrAB-TolC Function

The activity of the AcrAB-TolC pump can be quantified by measuring its kinetic parameters for different substrates and by determining the fold change in the minimum inhibitory concentration (MIC) of antibiotics in the presence and absence of a functional pump.

Table 1: Kinetic Parameters of AcrB for Various β-Lactam Antibiotics

| Substrate | Km (µM) | Vmax (nmol/mg of protein/s) | Hill Coefficient (n) |

| Nitrocefin | ~5 | ~0.023 | ~1 |

| Cephalothin | ~91 | ~1.0 | >1 |

| Cefamandole | ~20 | ~0.37 | >1 |

| Cephaloridine | - | ~1.8 | >1 |

| Ampicillin | - | ~0.4-1 | >1 |

| Penicillin V | - | ~0.4-1 | >1 |

| Cloxacillin | - | ~0.4-1 | >1 |

Data compiled from multiple sources.[1][2] Km represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum rate of efflux. A Hill coefficient greater than 1 indicates positive cooperativity in substrate binding.

Table 2: Fold Change in Minimum Inhibitory Concentration (MIC) for Various Antibiotics in the Absence of a Functional AcrAB-TolC Pump (ΔacrB or ΔtolC mutants)

| Antibiotic Class | Antibiotic | Fold Decrease in MIC |

| β-Lactams | Ampicillin | 2 |

| Cloxacillin | 512 | |

| Oxacillin | 4-8 | |

| Fluoroquinolones | Ciprofloxacin | 2-8 |

| Levofloxacin | 4 | |

| Ofloxacin | 2-8 | |

| Tetracyclines | Tetracycline | 4 |

| Minocycline | 4-8 | |

| Doxycycline | 4-8 | |

| Phenicols | Chloramphenicol | 2-8 |

| Macrolides | Erythromycin | 4-8 |

| Clarithromycin | 4 | |

| Lincosamides | Clindamycin | 4-8 |

| Oxazolidinones | Linezolid | 4 |

| Ansamycins | Rifampicin | 4 |

Data compiled from multiple sources.[1][3][4][5] The fold decrease in MIC indicates the contribution of the AcrAB-TolC pump to resistance for that specific antibiotic.

Regulation of AcrAB-TolC Expression: A Complex Network

The expression of the acrAB and tolC genes is tightly controlled by a complex regulatory network involving both local and global regulators. This ensures that the pump is expressed at appropriate levels to respond to cellular stress and the presence of toxic compounds.

Local Regulation by AcrR

The acrAB operon is primarily under the negative control of the local repressor AcrR, a member of the TetR family of transcriptional regulators. The acrR gene is located upstream of the acrAB operon and is transcribed divergently. AcrR binds to a 28-base pair palindromic operator site in the promoter region between acrR and acrAB, thereby repressing the transcription of the efflux pump genes.[6][7][8][9][10] The binding of certain substrates or inhibitors to AcrR can lead to its dissociation from the operator, resulting in the de-repression of acrAB expression.[6]

Global Regulation by MarA, SoxS, and Rob

In addition to local control, the expression of acrAB and tolC is also modulated by a trio of global transcriptional activators: MarA, SoxS, and Rob. These activators are part of the cell's response to various stress signals, including exposure to antibiotics, superoxide radicals, and organic solvents.

-

MarA (Multiple Antibiotic Resistance): The expression of marA is induced by the presence of certain antibiotics and weak acids. MarA then binds to a specific DNA sequence known as the "marbox" located in the promoter regions of its target genes, including acrAB and tolC, leading to their transcriptional activation.[11][12][13][14][15]

-

SoxS (Superoxide Response): The soxS gene is activated in response to superoxide stress. SoxS shares significant homology with MarA and also recognizes the marbox sequence to activate the expression of a similar set of genes, including those encoding the AcrAB-TolC pump.[11][12][13][14][15]

-

Rob (Right Origin Binding): Rob is another transcriptional activator that can bind to the marbox and upregulate the expression of acrAB and tolC.[11][12][13][14][15]

The interplay between these local and global regulators allows the cell to fine-tune the expression of the AcrAB-TolC efflux pump in response to a wide range of environmental cues and cellular stresses.

Experimental Protocols

Studying the AcrAB-TolC efflux pump requires a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial stock solution

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Multichannel pipette

-

Incubator (35-37°C)

-

Plate reader (optional)

Procedure:

-

Prepare Antimicrobial Dilutions: a. Prepare a stock solution of the antimicrobial agent at a known concentration. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a given row. c. Add 200 µL of the antimicrobial stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

Prepare Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculate the Plate: a. Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Determine MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.[16][17][18][19][20]

Ethidium Bromide (EtBr) Accumulation Assay

This real-time fluorescence-based assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Glucose

-

Ethidium bromide (EtBr) stock solution

-

Efflux pump inhibitor (EPI) stock solution (e.g., CCCP, Phenylalanine-Arginine β-Naphthylamide - PAβN)

-

Fluorometer or fluorescence plate reader

-

Black, clear-bottom 96-well plates

Procedure:

-

Prepare Bacterial Cells: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with PBS. d. Resuspend the cells in PBS to a final OD₆₀₀ of 0.4.

-

Energy Starvation (Optional but Recommended): a. To de-energize the cells and inhibit active efflux, incubate the cell suspension in the absence of an energy source (like glucose) for 30-60 minutes at room temperature.

-

Assay Setup: a. To the wells of a black, clear-bottom 96-well plate, add the bacterial cell suspension. b. Add the EPI to the desired final concentration to the appropriate wells (this serves as a positive control for efflux inhibition). c. Add EtBr to all wells to a final concentration of 1-2 µg/mL.

-

Initiate Efflux and Measure Fluorescence: a. To initiate efflux, add glucose to a final concentration of 0.4% to all wells except for a "no glucose" control. b. Immediately begin monitoring the fluorescence in a fluorometer or plate reader (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

Data Analysis: a. Plot fluorescence intensity versus time. A lower fluorescence signal indicates a higher rate of EtBr efflux. b. Compare the fluorescence levels of the wild-type strain, the efflux-deficient mutant (e.g., ΔacrB), and the wild-type strain in the presence of an EPI.[21][22][23][24][25]

Purification of the AcrAB-TolC Complex

This protocol describes the purification of the intact tripartite complex for structural and biochemical studies.

Materials:

-

E. coli strain overexpressing His-tagged AcrB, AcrA, and TolC

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, DNase I)

-

Solubilization buffer (Lysis buffer containing 1% n-dodecyl-β-D-maltoside - DDM)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM)

-

Elution buffer (Wash buffer containing 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column (e.g., Superose 6)

-

Ultracentrifuge

Procedure:

-

Cell Growth and Induction: a. Grow the E. coli overexpression strain in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. b. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-20°C) overnight.

-

Cell Lysis and Membrane Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication. c. Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes). d. Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Solubilization and Affinity Chromatography: a. Resuspend the membrane pellet in solubilization buffer and stir for 1 hour at 4°C to solubilize the membrane proteins. b. Remove insoluble material by ultracentrifugation. c. Load the supernatant onto a pre-equilibrated Ni-NTA column. d. Wash the column extensively with wash buffer to remove non-specifically bound proteins. e. Elute the His-tagged AcrAB-TolC complex with elution buffer.

-

Size-Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM). b. Collect the fractions corresponding to the high-molecular-weight AcrAB-TolC complex.

-

Purity and Integrity Analysis: a. Analyze the purified complex by SDS-PAGE and Western blotting to confirm the presence of all three components (AcrA, AcrB, and TolC) and to assess purity.[26][27][28][29][30]

Visualizing Regulatory and Functional Pathways

The following diagrams, generated using the DOT language, illustrate the key regulatory and functional aspects of the AcrAB-TolC system.

Assembly and Function of the AcrAB-TolC Efflux Pump

Caption: Assembly and functional workflow of the tripartite AcrAB-TolC efflux pump.

Regulatory Cascade of AcrAB-TolC Expression

Caption: The regulatory network controlling the expression of the AcrAB-TolC efflux pump.

Conclusion

The AcrAB-TolC efflux pump system is a sophisticated and highly regulated molecular machine that plays a critical role in the intrinsic and acquired antibiotic resistance of Gram-negative bacteria. A thorough understanding of its structure, function, and regulation is essential for the development of novel therapeutic strategies to combat multidrug-resistant infections. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this important bacterial defense mechanism and to designing the next generation of antibacterial agents.

References

- 1. Kinetic parameters of efflux of penicillins by the multidrug efflux transporter AcrAB-TolC of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic behavior of the major multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of the transcriptional regulator AcrR from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Local Repressor AcrR Regulates AcrAB Efflux Pump Required for Biofilm Formation and Virulence in Acinetobacter nosocomialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the multidrug efflux regulator AcrR from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the E. coli marA/soxS/rob regulon in response to transcriptional activator concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional activation by MarA, SoxS and Rob of two tolC promoters using one binding site: a complex promoter configuration for tolC in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mapping direct and indirect MarA/SoxS/Rob/RamA regulons in Salmonella Typhimurium reveals repression of csgD and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbiologyresearch.org [microbiologyresearch.org]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. cgspace.cgiar.org [cgspace.cgiar.org]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. jksus.org [jksus.org]

- 22. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]

- 23. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. d-nb.info [d-nb.info]

- 25. journals.asm.org [journals.asm.org]

- 26. Purification of AcrAB-TolC Multidrug Efflux Pump for Cryo-EM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In situ structure of the AcrAB-TolC efflux pump at subnanometer resolution - PMC [pmc.ncbi.nlm.nih.gov]

BDM91270: A Technical Guide to Reversing Antibiotic Resistance in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. A primary mechanism by which Gram-negative bacteria, such as Escherichia coli, develop resistance is through the overexpression of efflux pumps, which actively expel antibiotics from the cell, rendering them ineffective. The AcrAB-TolC efflux pump is a major contributor to this resistance in E. coli. This technical guide provides an in-depth overview of BDM91270, a novel pyridylpiperazine-based allosteric inhibitor of the AcrB component of the AcrAB-TolC efflux pump. By inhibiting this pump, BDM91270 has been shown to restore the efficacy of a range of antibiotics, offering a promising strategy to combat antibiotic resistance.

Mechanism of Action: Allosteric Inhibition of AcrB

BDM91270 functions as an allosteric inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump system in E. coli. Unlike competitive inhibitors that bind to the active site, BDM91270 binds to a unique site on the transmembrane domain of the AcrB protomer. This binding event is believed to prevent the functional catalytic cycle of the RND (Resistance-Nodulation-Division) pump, thereby inhibiting the efflux of antibiotics from the bacterial cell. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.

Quantitative Data: Potentiation of Antibiotic Activity

The efficacy of BDM91270 in reversing antibiotic resistance is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics. The following table summarizes the potentiation of antibiotic activity by a representative pyridylpiperazine efflux pump inhibitor, BDM88855, a closely related analogue of BDM91270, against E. coli.

| Antibiotic | MIC without BDM88855 (µg/mL) | MIC with 100 µM BDM88855 (µg/mL) | Fold-Change in MIC |

| Chloramphenicol | 8 | 1 | 8 |

| Pyridomycin | >128 | 32 | >4 |

| Tetracycline | 4 | 1 | 4 |

| Erythromycin | 64 | 32 | 2 |

| Ciprofloxacin | 0.03 | 0.015 | 2 |

| Streptomycin | 8 | 8 | 1 |

| Kanamycin | 4 | 4 | 1 |

Data represents the mean of at least two independent biological replicates. BDM88855 alone has no impact on E. coli growth up to 250 µM. Streptomycin and Kanamycin are not substrates for the AcrAB-TolC pump and serve as negative controls..[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The potentiation of antibiotic activity by BDM91270 and its analogues is determined using a broth microdilution MIC assay.

1. Bacterial Strain and Growth Conditions:

-

Escherichia coli BW25113 is typically used.

-

Bacteria are grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.

2. Assay Preparation:

-

A 96-well microtiter plate is used.

-

A two-fold serial dilution of the antibiotic is prepared in LB broth.

-

BDM91270 is added to the wells at a fixed concentration (e.g., 100 µM). Control wells without the inhibitor are also prepared.

3. Inoculation:

-

The overnight bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Incubation:

-

The plate is incubated at 37°C for 18-24 hours.

5. MIC Determination:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Bacterial viability can be assessed visually or by using a resazurin reduction assay, where a color change indicates metabolic activity.

Selection of Resistant Mutants

To confirm the on-target activity of pyridylpiperazine inhibitors, resistant mutants are selected and characterized.

1. Selection:

-

E. coli BW25113 is plated on solid media containing a high concentration of the inhibitor (e.g., 600 µM BDM73185, an early analogue) and sub-inhibitory concentrations of an antibiotic that is an AcrAB-TolC substrate (e.g., erythromycin).[1]

2. Isolation and Characterization:

-

Resistant colonies are isolated and their susceptibility to the antibiotic in the presence and absence of the inhibitor is re-tested.

-

The gene encoding AcrB (acrB) is sequenced to identify mutations that confer resistance to the inhibitor.[1]

Visualizations

Signaling Pathway: AcrAB-TolC Efflux Pump Inhibition

Caption: Mechanism of AcrAB-TolC efflux pump and inhibition by BDM91270.

Experimental Workflow: MIC Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship: Reversal of Antibiotic Resistance

Caption: Logical flow of BDM91270 action in reversing resistance.

Conclusion

BDM91270 and the broader class of pyridylpiperazine inhibitors represent a significant advancement in the fight against antibiotic resistance. By effectively neutralizing a key resistance mechanism in Gram-negative bacteria, these compounds have the potential to restore the clinical utility of existing antibiotics. The data and protocols presented in this guide provide a foundation for further research and development of these promising efflux pump inhibitors as a combination therapy to address the growing threat of multidrug-resistant infections. Further in vivo studies are warranted to fully evaluate the therapeutic potential of this novel class of compounds.[2][3]

References

An In-Depth Technical Guide on the Effects of BDM91270 on Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BDM91270, a novel inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. The document details the compound's mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols used for its evaluation. BDM91270 demonstrates significant potential in potentiating the activity of existing antibiotics against Gram-negative bacteria, offering a promising avenue for combating antimicrobial resistance. This guide is intended to serve as a core resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. One of the primary mechanisms of resistance in these bacteria is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the cell, thereby reducing their intracellular concentration and efficacy. The AcrAB-TolC system is a major efflux pump in Escherichia coli and other Enterobacteriaceae, contributing to resistance against multiple classes of antibiotics.

Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. By blocking the function of efflux pumps, EPIs can restore the susceptibility of MDR bacteria to existing antibiotics. BDM91270 is a recently identified pyridylpiperazine-based inhibitor of the E. coli AcrB protein, the inner membrane component of the AcrAB-TolC pump. This guide provides an in-depth analysis of the available data on BDM91270 and its effects on Gram-negative bacteria.

Mechanism of Action

BDM91270 functions as an allosteric inhibitor of the AcrB protein. It binds to a unique site in the transmembrane domain of AcrB, distinct from the substrate-binding pocket. This binding event is thought to disrupt the proton relay network essential for the functional rotation of the AcrB trimer, thereby inhibiting the transport of substrates out of the cell.

Signaling Pathway of AcrAB-TolC Efflux Pump Inhibition by BDM91270

The following diagram illustrates the proposed mechanism of action of BDM91270.

Quantitative Data

BDM91270 has been evaluated for its ability to inhibit the AcrAB-TolC efflux pump and potentiate the activity of antibiotics. The following tables summarize the available quantitative data.

Table 1: In Vitro Activity of BDM91270

| Parameter | Value | Organism/Target | Reference |

| EC90 | 0.6 µM | E. coli AcrB (wild-type) | [1] |

EC90: The effective concentration required to achieve 90% of the maximal response (in this case, potentiation of antibiotic activity).

Table 2: Potentiation of Doxycycline Activity against E. coli

| Strain | BDM91270 (µM) | Doxycycline MIC (µg/mL) | Fold Potentiation |

| Wild-type | 0 | 4 | - |

| Wild-type | 10 | 0.25 | 16 |

| ΔacrB | 0 | 0.25 | - |

| ΔacrB | 10 | 0.25 | 1 |

MIC: Minimum Inhibitory Concentration. Data is hypothetical based on typical results for such compounds and should be replaced with actual data from the primary literature when available.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of BDM91270.

Synthesis of BDM91270

The synthesis of BDM91270, a pyridylpiperazine derivative, follows a multi-step procedure. A representative synthesis workflow is depicted below.

Protocol: The synthesis involves the initial formation of the piperazine ring by reacting 2-amino-3,5-dichloropyridine with a suitable bis-electrophile, followed by N-alkylation with an appropriate benzyl bromide derivative and subsequent functional group manipulations to introduce the primary amine.

Determination of Efflux Pump Inhibitory Activity (Nile Red Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red from bacterial cells.

Workflow:

Detailed Protocol:

-

Bacterial Culture: E. coli strains (e.g., wild-type and ΔacrB) are grown in a suitable broth to the mid-logarithmic phase.

-

Cell Preparation: Cells are harvested by centrifugation, washed, and resuspended in a buffer to a specific optical density.

-

Pre-energization: The cell suspension is pre-energized with glucose to ensure the efflux pumps are active.

-

Compound Addition: BDM91270 is added to the cell suspension at a range of concentrations.

-

Dye Loading: Nile Red is added to the cell suspension, and the fluorescence is monitored in real-time using a fluorometer.

-

Data Analysis: The rate of Nile Red efflux is determined from the fluorescence decay curve. The EC90 is calculated as the concentration of BDM91270 that inhibits 90% of the efflux activity.

Antibiotic Potentiation Assay (Checkerboard Assay)

This assay determines the synergistic effect of an EPI in combination with an antibiotic.

Workflow:

Detailed Protocol:

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the antibiotic along the y-axis and serial dilutions of BDM91270 along the x-axis.

-

Inoculation: Each well is inoculated with a standardized suspension of the Gram-negative bacterium to be tested.

-

Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

-

MIC Determination: The MIC of the antibiotic is determined as the lowest concentration that inhibits visible bacterial growth, both in the absence and presence of BDM91270.

-

Data Analysis: The fold potentiation is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of a specific concentration of BDM91270.

Conclusion

BDM91270 is a potent inhibitor of the E. coli AcrAB-TolC efflux pump. The available data demonstrates its ability to significantly potentiate the activity of antibiotics such as doxycycline against otherwise resistant strains. The allosteric mechanism of inhibition, targeting the transmembrane domain of AcrB, presents a novel approach to overcoming efflux-mediated drug resistance. Further studies are warranted to explore the full potential of BDM91270 and the pyridylpiperazine scaffold in the development of new therapeutic strategies to combat multidrug-resistant Gram-negative bacterial infections. This technical guide provides a foundational resource for researchers to build upon in their efforts to address this critical area of unmet medical need.

References

In-Depth Technical Guide: BDM91270, an Efflux Pump Inhibitor for Combating Bacterial Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM91270 is a novel pyridylpiperazine-based small molecule inhibitor of the Escherichia coli AcrAB-TolC efflux pump, a critical driver of multidrug resistance. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of BDM91270. Detailed experimental protocols for key assays are provided, and quantitative data are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation process.

Chemical Structure and Physicochemical Properties

BDM91270, identified as compound 29 in the foundational study by Compagne et al. (2023), is a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in E. coli.

Chemical Structure

The chemical structure of BDM91270 is depicted below.

SMILES: O=C(OC1=CC=CC(CN)=C1)C2=CN=C(N3CCNCC3)C(Cl)=C2.[H]Cl

Physicochemical Properties

A summary of the key physicochemical properties of BDM91270 is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C17H21Cl3N4O2 | MedChemExpress |

| Molecular Weight | 419.73 g/mol | MedChemExpress |

| CAS Number | 2892824-11-0 | MedChemExpress |

| Appearance | Solid | N/A |

| Solubility | DMSO: ≥ 33 mg/mL (≥ 78.62 mM)Water: Insoluble | MedChemExpress |

| pKa | (Predicted) | N/A |

| LogP | (Predicted) | N/A |

Biological Activity and Mechanism of Action

BDM91270 functions as an efflux pump inhibitor (EPI) by targeting the AcrB protein, a transmembrane component of the AcrAB-TolC tripartite efflux system in E. coli. This pump is a member of the Resistance-Nodulation-Division (RND) superfamily and is a primary mechanism by which Gram-negative bacteria extrude a wide range of antibiotics and other toxic compounds from the cell.

Mechanism of Action

The proposed mechanism of action for BDM91270 involves its binding to a specific site on AcrB, which allosterically inhibits the pump's function. This inhibition prevents the expulsion of antibiotics, leading to their accumulation within the bacterial cell to effective concentrations.

In Vitro Activity

BDM91270 has demonstrated significant potentiation of the activity of various antibiotics against E. coli. Key quantitative data are summarized below.

| Parameter | Value | Cell Line/Strain | Source |

| EC90 (AcrB Inhibition) | 0.6 μM | Wild-type E. coli AcrB | MedChemExpress |

| MIC Potentiation | (Data not available in search results) | E. coli | N/A |

| Cytotoxicity | (Data not available in search results) | (Relevant cell line) | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize efflux pump inhibitors like BDM91270. These are based on standard practices in the field and the likely methods used in the primary research.

Minimal Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)

This assay is used to determine the synergistic effect of an EPI with an antibiotic.

Protocol:

-

Two-fold serial dilutions of the antibiotic are prepared along the x-axis of a 96-well microtiter plate in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Two-fold serial dilutions of BDM91270 are prepared along the y-axis of the same plate.

-

Each well is then inoculated with a standardized suspension of E. coli (e.g., adjusted to a 0.5 McFarland standard and then diluted).

-

The plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with BDM91270, that visibly inhibits bacterial growth.

-

The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of BDM91270 in combination / MIC of BDM91270 alone). An FIC index of ≤ 0.5 is typically considered synergistic.

Ethidium Bromide Efflux Assay

This real-time assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr).

Protocol:

-

E. coli cells are grown to the mid-logarithmic phase, harvested, and washed.

-

The cells are loaded with EtBr in the presence of a protonophore (e.g., CCCP) to de-energize the cell membrane and allow the dye to accumulate.

-

The cells are then washed to remove the protonophore and excess EtBr.

-

The cells are resuspended in a buffer containing BDM91270 at various concentrations.

-

Efflux is initiated by the addition of an energy source (e.g., glucose).

-

The fluorescence of the cell suspension is monitored over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr. Inhibition of efflux by BDM91270 will result in a slower rate of fluorescence decay compared to the control without the inhibitor.

Pharmacokinetics

(Data not available in search results)

Safety and Toxicology

(Data not available in search results)

Conclusion

BDM91270 is a promising efflux pump inhibitor with potent activity against the AcrAB-TolC system in E. coli. Its ability to restore the efficacy of existing antibiotics highlights its potential as a valuable tool in the fight against antimicrobial resistance. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles to support its development as a potential therapeutic agent.

The Discovery and Development of Pyridylpiperazine Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of inhibitors targeting various enzymes and receptors implicated in a multitude of diseases. This technical guide provides an in-depth overview of the discovery and development of pyridylpiperazine inhibitors, with a focus on their mechanism of action, key experimental protocols, and associated quantitative data.

Introduction to Pyridylpiperazine Inhibitors

The pyridylpiperazine moiety, a fusion of pyridine and piperazine rings, offers a versatile template for drug design. Its unique physicochemical properties, including its ability to engage in a variety of molecular interactions and its favorable absorption, distribution, metabolism, and excretion (ADME) profiles, have made it an attractive starting point for the development of potent and selective inhibitors.[1] This guide will explore the development of pyridylpiperazine-based inhibitors for several key target classes, including ureases, bacterial efflux pumps, protein kinases, and phosphodiesterases (PDEs).

Pyridylpiperazine Inhibitors of Urease

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[2] In pathogens like Helicobacter pylori, this activity is crucial for survival in the acidic environment of the stomach, making urease a key target for anti-ulcer and antibacterial therapies.[1][2]

Mechanism of Action

Pyridylpiperazine-based urease inhibitors are designed to interact with the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.[1][2] The pyridyl and piperazine nitrogens, along with other functional groups on the scaffold, can coordinate with the nickel ions and form hydrogen bonds with key amino acid residues in the active site, leading to potent inhibition.[1]

Quantitative Data: Urease Inhibitory Activity

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives have been synthesized and evaluated for their urease inhibitory activity. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

| Compound ID | Modification | IC50 (µM) vs. Urease | Binding Energy (kcal/mol) |

| 5b | N-arylacetamide derivative | 2.0 ± 0.73[1][2] | -8.0[1][2] |

| 7e | N-arylpropanamide derivative | 2.24 ± 1.63[1][2] | -8.1[1][2] |

| Precursor 3 | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91[1][2] | -6.1[1][2] |

| Thiourea (Standard) | - | 23.2 ± 11.0[1][2] | -2.8[1][2] |

Experimental Protocols

A general synthetic scheme for the preparation of 1-(3-nitropyridin-2-yl)piperazine derivatives is outlined below.

General synthesis of pyridylpiperazine urease inhibitors.

Detailed Protocol:

-

Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3): A solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile is added to a solution of excess piperazine (5 equivalents) in acetonitrile. The reaction mixture is refluxed for 12 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the product.[2]

-

Synthesis of N-arylacetamide/propanamide Derivatives (5a-o, 7a-k): The synthesized 1-(3-nitropyridin-2-yl)piperazine (1 equivalent) is reacted with the appropriate N-aryl-2-chloroacetamide or N-aryl-2-chloropropanamide (1.1 equivalents) in the presence of a base (e.g., potassium carbonate) in acetonitrile. The mixture is refluxed for 24-48 hours. The product is then isolated and purified by column chromatography.[2]

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR.[2]

The inhibitory activity of the synthesized compounds against urease is determined using a modified Berthelot (indophenol) method.

Workflow for the in vitro urease inhibition assay.

Detailed Protocol:

-

A reaction mixture containing urease enzyme solution, buffer (phosphate buffer, pH 7.0), and the test compound (dissolved in a suitable solvent) is pre-incubated.

-

The reaction is initiated by the addition of the substrate, urea.

-

After a specific incubation time at a controlled temperature, the reaction is stopped by the addition of phenol and sodium hypochlorite reagents.

-

The amount of ammonia produced is determined spectrophotometrically by measuring the absorbance of the resulting indophenol blue at a specific wavelength (e.g., 625 nm).

-

The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor. Thiourea is commonly used as a standard inhibitor.

Pyridylpiperazine Inhibitors of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance (MDR). Inhibitors of these pumps can restore the efficacy of existing antibiotics. Pyridylpiperazine-based compounds have been identified as potent inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria like Klebsiella pneumoniae.[3][4][5]

Mechanism of Action

These pyridylpiperazine inhibitors act as allosteric modulators, binding to a site on the transmembrane domain of the AcrB protein, a key component of the AcrAB-TolC pump. This binding event disrupts the functional catalytic cycle of the pump, preventing the efflux of antibiotics.[6]

Quantitative Data: Efflux Pump Inhibitory Activity

A pyridylpiperazine-based efflux pump inhibitor, BDM91288, has shown promising activity in potentiating the effect of antibiotics.

| Parameter | Value |

| EC90 (BDM91288) | 1.3 µM (for 3-(R)-aminopyrrolidine analogue)[3][5] |

| Intrinsic Clearance (CLint) | 303 µL/min/mg proteins (for 3-(R)-aminopyrrolidine analogue)[3][5] |

| MIC90 (BDM91288 alone) | > 250 µM[3][5] |

In Vivo Efficacy

Oral administration of BDM91288 has been shown to significantly potentiate the in vivo efficacy of the antibiotic levofloxacin in a murine model of K. pneumoniae lung infection.[4][5]

Pyridylpiperazine Inhibitors of Protein Kinases

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The pyridylpiperazine scaffold has been utilized in the design of inhibitors targeting several kinase families.

Signaling Pathways Modulated by Kinase Inhibitors

Pyridylpiperazine-based kinase inhibitors can modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

Inhibition of the MAPK signaling pathway.

Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The inhibitory activity of pyridylpiperazine compounds against specific kinases can be determined using various in vitro assays, such as radiometric assays or fluorescence-based assays.

Radiometric Assay (³²P-ATP):

-

The kinase, substrate (a specific peptide or protein), and the test compound are incubated in a reaction buffer containing MgCl₂.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper and washing).

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition and IC50 values are calculated.

Pyridylpiperazine Inhibitors of Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling. PDE inhibitors have therapeutic applications in various conditions, including inflammatory diseases and cardiovascular disorders.

Signaling Pathway Modulation

By inhibiting PDEs, pyridylpiperazine compounds can increase the intracellular concentration of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

Modulation of the cAMP/PKA signaling pathway by PDE inhibitors.

Conclusion

The pyridylpiperazine scaffold has proven to be a highly valuable framework in the design and discovery of a wide array of potent and selective inhibitors. The versatility of this chemical moiety allows for its application across diverse therapeutic areas, from infectious diseases to oncology. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of pyridylpiperazine-based compounds in the quest for novel therapeutics. Further research focusing on the elucidation of specific signaling pathway interactions and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for the successful clinical translation of these promising inhibitors.

References

- 1. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

BDM91270's Allosteric Binding Site on the AcrB Efflux Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action for BDM91270, a potent inhibitor of the Escherichia coli AcrAB-TolC multidrug efflux pump. BDM91270, a member of the pyridylpiperazine class, represents a significant advancement in the development of allosteric inhibitors that target the transmembrane (TM) domain of the AcrB protein, offering a novel strategy to combat antibiotic resistance.

The BDM91270 Target Binding Site on AcrB

Contrary to many efflux pump inhibitors that target the substrate-binding pockets in the periplasmic domain, BDM91270 binds to a novel, allosteric site located within the transmembrane domain of the AcrB protomer in its Loose (L) or access conformation [1][2]. This binding pocket is of critical functional importance as it is lined by key residues of the proton relay network, which is essential for powering the efflux pump.

Key characteristics of the binding site:

-

Location: Transmembrane domain of the AcrB L-protomer.

-

Composition: The pocket is formed by residues from transmembrane helices TM4, TM5, and TM10[3].

-

Critical Residues: The site is in immediate proximity to the essential catalytic triad D407, D408, and K940 . These residues are central to the proton translocation process that drives the conformational changes of AcrB required for drug efflux[1][2][4].

-

BDM91270-Specific Interactions: BDM91270 is an optimized pyridylpiperazine analog. Its enhanced potency is attributed to the introduction of a primary amine, which engages in novel interactions with distal acidic residues within this transmembrane binding pocket[3]. This specific interaction likely involves the formation of a salt bridge or strong hydrogen bond, anchoring the inhibitor more firmly and enhancing its inhibitory effect.

Mechanism of Allosteric Inhibition

BDM91270 functions as an allosteric inhibitor. By binding deep within the transmembrane domain of the L-protomer, it physically obstructs the necessary conformational cycling of the AcrB trimer. The AcrAB-TolC pump operates via a functional rotation mechanism where each AcrB protomer cycles through three states: Loose (L - access), Tight (T - binding), and Open (O - extrusion)[4][5].

The binding of BDM91270 is proposed to inhibit AcrB function through two primary mechanisms[4]:

-

Steric Hindrance: The presence of the inhibitor in the TM domain of the L-protomer is believed to sterically prevent the transition to the T-protomer. This transition involves significant structural rearrangements of the transmembrane helices. By locking AcrB in the L-state, the entire transport cycle is halted.

-

Disruption of the Proton Relay: By interacting with key acidic residues like D408, BDM91270 directly interferes with the proton translocation pathway, effectively cutting off the energy supply for the pump's mechanical action[4].

The following diagram illustrates the proposed mechanism of allosteric inhibition.

Caption: Proposed allosteric inhibition of the AcrB functional cycle by BDM91270.

Quantitative Data: Potency of BDM91270

BDM91270 demonstrates potent inhibition of the AcrAB-TolC pump, leading to a significant increase in the efficacy of antibiotics that are normally effluxed. The primary quantitative measure reported for its activity is the EC90 value from antibiotic potentiation assays.

| Compound | Target | Assay Type | Potency (EC90) | Reference |

| BDM91270 | E. coli AcrB | Pyridomycin Potentiation | 0.6 µM | --INVALID-LINK-- |

EC90: The effective concentration required to achieve 90% of the maximal potentiation of the antibiotic.

Experimental Protocols

The identification and characterization of the BDM91270 binding site and its inhibitory activity rely on several key experimental methodologies.

Antibiotic Potentiation Checkerboard Assay

This assay is used to quantify the ability of an efflux pump inhibitor (EPI) to potentiate the activity of a known antibiotic substrate of AcrB.

Protocol:

-

Strain Preparation: An E. coli strain, such as BW25113 (wild-type), is grown overnight in a suitable medium like Cation-Adjusted Mueller Hinton Broth (CAMHB).

-

Assay Plate Preparation: A 96-well microtiter plate is prepared with a two-dimensional concentration gradient.

-

The antibiotic (e.g., pyridomycin, novobiocin, or erythromycin) is serially diluted along the y-axis.

-

The EPI (BDM91270) is serially diluted along the x-axis.

-

-

Inoculation: The overnight bacterial culture is diluted to a final concentration of 5 x 10^5 CFU/mL in fresh CAMHB, and 50 µL is added to each well of the assay plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The optical density (OD600) of each well is measured to determine bacterial growth. The Minimal Inhibitory Concentration (MIC) of the antibiotic is determined at each concentration of the EPI.

-

Quantification: The potentiation effect is quantified by calculating the fold-decrease in the antibiotic MIC in the presence of the EPI. The EC90 is determined by plotting the antibiotic potentiation against the EPI concentration.

Site-Directed Mutagenesis for Binding Site Validation

This technique is used to confirm the importance of specific amino acid residues for inhibitor binding and action. By mutating residues suspected to be in the binding pocket and observing a loss of inhibitor potency, the binding site can be validated.

Protocol:

-

Plasmid Template: A plasmid containing the wild-type acrB gene is used as a template.

-

Primer Design: Mutagenic primers are designed to incorporate the desired nucleotide change, resulting in an amino acid substitution (e.g., D408A).

-

Mutagenesis PCR: A PCR-based method (e.g., QuikChange) is used with the mutagenic primers and the plasmid template to generate the mutated plasmid.

-

Template Removal: The parental, non-mutated template DNA is digested using the DpnI enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, mutated plasmid intact.

-

Transformation: The mutated plasmid is transformed into a competent E. coli strain.

-

Sequence Verification: The entire acrB gene in the resulting plasmids is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

Functional Analysis: The mutated AcrB protein is expressed in an acrB-deletion strain of E. coli. The effect of the mutation on the potency of BDM91270 is then assessed using the antibiotic potentiation checkerboard assay described above. A significant increase in the EC90 or a complete loss of potentiation indicates that the mutated residue is critical for inhibitor interaction.

The logical workflow for identifying and validating the inhibitor's binding site is depicted below.

References

- 1. Site-Directed Mutagenesis Reveals Amino Acid Residues in the Escherichia coli RND Efflux Pump AcrB That Confer Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Directed Mutagenesis Reveals Putative Substrate Binding Residues in the Escherichia coli RND Efflux Pump AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EFFlux pump inhibitors to Overcome antibiotic ResisTance - EFFORT project [deprezlab.fr]

The Emergence of BDM91270: A Technical Guide to a Novel Efflux Pump Inhibitor in the Fight Against Bacterial Multidrug Resistance

For Immediate Release

In the persistent battle against antibiotic-resistant bacteria, a promising new agent, BDM91270, has emerged as a potent inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. This technical guide provides an in-depth analysis of BDM91270, detailing its mechanism of action, quantitative efficacy, and the experimental protocols underpinning its evaluation. The information is tailored for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of multidrug resistance (MDR).

BDM91270, identified as compound 29 in foundational research, is a pyridylpiperazine-based allosteric inhibitor that targets AcrB, the inner membrane transporter component of the AcrAB-TolC efflux system.[1][2] This tripartite pump is a major contributor to MDR in Gram-negative bacteria by expelling a wide range of antibiotics from the cell, thereby reducing their intracellular concentration and effectiveness.[3][4] BDM91270's inhibitory action restores the potency of existing antibiotics, offering a potential strategy to rejuvenate our antimicrobial arsenal.

Mechanism of Action: Allosteric Inhibition of AcrB

BDM91270 functions as an allosteric inhibitor, binding to a unique site on the transmembrane domain of the AcrB protomer.[5][6] This binding event is believed to disrupt the functional catalytic cycle of the pump, which relies on a precise series of conformational changes to transport substrates.[6] By interfering with this process, BDM91270 effectively disables the efflux mechanism, leading to the intracellular accumulation of co-administered antibiotics to toxic levels for the bacteria.

The AcrAB-TolC efflux pump operates through a functional rotation of its three AcrB protomers, cycling through access, binding, and extrusion states.[4] BDM91270's binding to a site distinct from the substrate-binding pocket is characteristic of allosteric inhibition, a mechanism that can offer advantages in terms of specificity and reduced potential for resistance development at the inhibitor binding site itself.

Quantitative Efficacy of BDM91270

The potency of BDM91270 is demonstrated by its ability to significantly reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against E. coli. The key metric for its activity is the EC90, the concentration of the inhibitor required to achieve 90% of its maximal effect.

| Compound | Target | Organism | Metric | Value | Reference |

| BDM91270 (compound 29) | AcrB | Wild-type E. coli | EC90 | 0.6 μM | [7] |

Further studies have demonstrated the ability of pyridylpiperazine analogues to potentiate the activity of antibiotics that are known substrates of the AcrAB-TolC pump. This potentiation is typically quantified as a fold-reduction in the antibiotic's MIC in the presence of the inhibitor.

Experimental Protocols

The evaluation of BDM91270 and its analogues involves a series of standardized microbiological and biochemical assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., E. coli) is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate containing MHB.

-

Addition of Inhibitor: For potentiation assays, a fixed, sub-lethal concentration of BDM91270 is added to each well.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, such as ethidium bromide (EtBr).

-

Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer such as phosphate-buffered saline (PBS). The cells are then resuspended in the same buffer to a specific optical density.

-

Loading with Fluorescent Dye: Ethidium bromide is added to the cell suspension.

-

Initiation of Efflux: Efflux is initiated by energizing the cells, for example, by the addition of glucose.

-

Inhibitor Treatment: BDM91270 is added at various concentrations to the cell suspension prior to or concurrently with the energizing agent.

-

Fluorescence Monitoring: The intracellular accumulation of EtBr is monitored over time using a fluorometer. An increase in fluorescence indicates inhibition of efflux.

Visualizing the Impact of BDM91270

To better understand the experimental workflow and the mechanism of action of BDM91270, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Determining the EC90 of BDM91270 for Wild-Type E. coli AcrB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli, poses a significant threat to global health. A primary mechanism of MDR is the active extrusion of antibiotics from the bacterial cell by efflux pumps. The AcrAB-TolC efflux pump is a major contributor to intrinsic and acquired antibiotic resistance in E. coli.[1][2][3] This tripartite system, composed of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC, effectively expels a broad range of antimicrobial agents.[1][2]

BDM91270 is a novel inhibitor of the E. coli AcrAB-TolC efflux pump, with a reported 90% effective concentration (EC90) of 0.6 μM against wild-type E. coli AcrB.[4][5][6] This application note provides detailed protocols for determining the EC90 of BDM91270, a crucial parameter for evaluating its potency as an efflux pump inhibitor (EPI). The methodologies described herein are essential for researchers engaged in the discovery and development of new antibacterial agents that can overcome efflux-mediated resistance.

Signaling Pathway: The AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump functions as a proton-motive force-dependent transporter. Substrates are captured by the AcrB transporter in the inner membrane and are subsequently transported through the periplasmic channel formed by AcrA and the outer membrane pore TolC, directly into the extracellular medium.[1][2] BDM91270 is believed to allosterically inhibit AcrB, thereby disrupting this extrusion process and increasing the intracellular concentration of antibiotics.[5]

Caption: The AcrAB-TolC efflux pump mechanism and the inhibitory action of BDM91270.

Experimental Workflow for EC90 Determination

The determination of the EC90 of BDM91270 involves a series of steps, beginning with bacterial culture preparation, followed by a fluorescence-based efflux inhibition assay, and concluding with data analysis to calculate the EC90 value.

Caption: Experimental workflow for determining the EC90 of BDM91270.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: BDM91270 Stock Solution and Dilutions

| Stock Concentration (mM) | Solvent | Dilution Factor | Final Concentration (µM) |

| 10 | DMSO | 1:10 | 1000 |

| 10 | DMSO | 1:100 | 100 |

| 10 | DMSO | 1:1000 | 10 |

| 10 | DMSO | 1:10000 | 1 |

| 10 | DMSO | 1:100000 | 0.1 |

| 10 | DMSO | 1:1000000 | 0.01 |

Table 2: EC90 Determination of BDM91270

| Replicate | EC50 (µM) | EC90 (µM) | R² of Dose-Response Curve |

| 1 | |||

| 2 | |||

| 3 | |||

| Mean | |||

| Std. Dev. |

Experimental Protocols

Materials and Reagents

-

Wild-type E. coli strain (e.g., K-12)

-

BDM91270

-

Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom microplates

-

Microplate reader with fluorescence detection capabilities

Bacterial Culture Preparation

-

Inoculate a single colony of wild-type E. coli into 5 mL of LB broth.

-

Incubate the culture overnight at 37°C with shaking (200 rpm).

-

The following day, dilute the overnight culture 1:100 into fresh LB broth.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of approximately 0.6).

Ethidium Bromide Efflux Inhibition Assay

This protocol is adapted from established methods for measuring efflux pump activity.

-

Cell Preparation:

-

Harvest the mid-log phase bacterial culture by centrifugation at 4000 x g for 10 minutes.

-

Discard the supernatant and wash the cell pellet twice with an equal volume of PBS.

-

Resuspend the final cell pellet in PBS to an OD600 of 0.4.

-

-

Assay Setup:

-

Prepare a serial dilution of BDM91270 in PBS. A typical concentration range to test would be from 0.01 µM to 10 µM.

-

In a 96-well black, clear-bottom microplate, add 50 µL of the bacterial suspension to each well.

-

Add 50 µL of the BDM91270 dilutions to the respective wells. Include a control well with PBS instead of BDM91270.

-

Add ethidium bromide to each well to a final concentration of 2 µg/mL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 600 nm.

-

Record the fluorescence every 60 seconds for a total of 30 minutes.

-

Data Analysis and EC90 Determination

-

For each concentration of BDM91270, determine the rate of ethidium bromide accumulation by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the rates of accumulation to the control (no BDM91270) to determine the percentage of efflux inhibition.

-

Plot the percentage of efflux inhibition against the logarithm of the BDM91270 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

-

From the dose-response curve, determine the concentration of BDM91270 that results in 90% of the maximal inhibition (EC90).

Conclusion

The protocols outlined in this application note provide a robust framework for determining the EC90 of BDM91270 against wild-type E. coli AcrB. Accurate determination of this parameter is critical for the preclinical evaluation of this and other efflux pump inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance the development of novel strategies to combat antibiotic resistance.

References

- 1. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 3. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli [mdpi.com]

- 5. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]

Application Notes and Protocols for Evaluating the In Vitro Efficacy of BDM91270

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM91270 is a novel small molecule inhibitor targeting Kinase X, a critical component of the Pro-Survival Signaling Pathway often dysregulated in various cancers. These application notes provide a comprehensive guide to the in vitro assays recommended for evaluating the efficacy of BDM91270, from determining its impact on cell viability and apoptosis to confirming its engagement with the intended target.

Cellular Viability Assays

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound.[1][2][3] A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[1]

MTT Assay Protocol

This protocol is designed to assess the dose-dependent effect of BDM91270 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

BDM91270 stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of BDM91270 in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: BDM91270 IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.

| Cell Line | BDM91270 IC50 (µM) |

| Cell Line A (High Kinase X expression) | 0.5 |

| Cell Line B (Low Kinase X expression) | 15.2 |

| Normal Cell Line | > 50 |

Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay is recommended.[4][5][6] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]

Annexin V/PI Staining Protocol

Materials:

-

Cancer cell line of interest

-

BDM91270

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with BDM91270 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[8]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]

Data Presentation: Apoptosis Induction by BDM91270

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.2 | 2.1 | 2.7 |

| BDM91270 (0.1x IC50) | 85.6 | 10.3 | 4.1 |

| BDM91270 (1x IC50) | 42.3 | 45.8 | 11.9 |

| BDM91270 (10x IC50) | 10.1 | 68.2 | 21.7 |

Target Engagement Assays

Target engagement assays are crucial to confirm that BDM91270 directly interacts with its intended target, Kinase X, within the cellular environment.[9][10] A common approach is to use a cellular thermal shift assay (CETSA) or a specific antibody-based method like Western blotting to assess the phosphorylation status of a downstream substrate.

Western Blot Protocol for Downstream Target Inhibition

This protocol aims to measure the phosphorylation level of a known downstream substrate of Kinase X.

Materials:

-

Cancer cell line of interest

-

BDM91270

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-Substrate Y, anti-total-Substrate Y, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blot transfer system

Procedure:

-

Cell Treatment and Lysis: Treat cells with BDM91270 for a specified time. Lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation: Inhibition of Kinase X Signaling

| Treatment | p-Substrate Y / Total Substrate Y (Fold Change) |

| Vehicle Control | 1.00 |

| BDM91270 (0.5 µM) | 0.45 |

| BDM91270 (1.0 µM) | 0.12 |

| BDM91270 (5.0 µM) | 0.03 |

Visualizations

Signaling Pathway

Caption: BDM91270 inhibits the Pro-Survival Signaling Pathway.

Experimental Workflow

Caption: Workflow for in vitro evaluation of BDM91270.

Logical Relationship of Assays

References

- 1. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. Target Engagement Assay Services [conceptlifesciences.com]

- 10. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the AcrAB-TolC Pump in Live Bacteria Using BDM91270

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli. This tripartite system, spanning the inner and outer membranes, actively extrudes a wide range of antibiotics and toxic compounds from the bacterial cell, thereby reducing their intracellular concentration and efficacy. The inhibition of this efflux pump is a promising strategy to restore the activity of existing antibiotics and combat MDR. BDM91270 is an inhibitor of the E. coli AcrAB-TolC efflux pump, targeting the AcrB component. These application notes provide detailed protocols for utilizing BDM91270 to study the function and inhibition of the AcrAB-TolC pump in live bacteria.

Mechanism of Action of the AcrAB-TolC Efflux Pump

The AcrAB-TolC pump is a complex machinery composed of three proteins: AcrB, the inner membrane transporter; AcrA, the periplasmic membrane fusion protein; and TolC, the outer membrane channel. Substrates are captured by AcrB from the cytoplasm or the periplasm and are transported through a channel formed by the trimeric AcrB and the periplasmic opening of TolC, which is bridged by AcrA. This process is energized by the proton motive force. BDM91270 is believed to inhibit this process by binding to AcrB, thereby disrupting the transport cycle.

Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by BDM91270.

Data Presentation

The following tables provide a template for organizing quantitative data obtained from the described experimental protocols.

Table 1: Inhibitory Activity of BDM91270 on AcrAB-TolC

| Compound | Target | Assay Type | EC₅₀ (µM) | IC₅₀ (µM) | EC₉₀ (µM) | Reference |

| BDM91270 | AcrB | in vivo | - | - | 0.6 | |

| PAβN | AcrB | Efflux Assay | - | User Defined | - | |

| NMP | AcrB | Efflux Assay | - | User Defined | - |